Hmgdithio-coa

Descripción general

Descripción

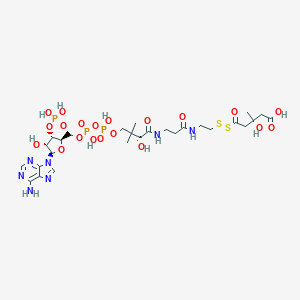

3-Hydroxy-3-methylglutaryldithio-coenzyme A, commonly referred to as HMGdithio-CoA, is a dithioester analog of 3-hydroxy-3-methylglutaryl-coenzyme A. This compound is known for its potent inhibitory effects on the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, particularly in the bacterium Pseudomonas mevalonii . The inhibition of this enzyme is significant because it plays a crucial role in the mevalonate pathway, which is essential for the biosynthesis of sterols and isoprenoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

HMGdithio-CoA is synthesized enzymatically using the HMG-CoA synthase catalyzed condensation of acetyl-coenzyme A with 3-oxo-1-thionobutyryl-coenzyme A . The reaction is typically carried out in a buffer solution, such as 0.1 M Tris-HCl at pH 8.0, and at a temperature of 25°C. The reaction is monitored spectrophotometrically by the disappearance of the absorbance at 360 nm due to the ene(thiol)ate ion of 3-oxo-1-thionobutyryl-coenzyme A .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

HMGdithio-CoA primarily undergoes inhibition reactions with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The inhibition is mainly competitive with respect to 3-hydroxy-3-methylglutaryl-coenzyme A and noncompetitive with respect to NADH .

Common Reagents and Conditions

Reagents: Acetyl-coenzyme A, 3-oxo-1-thionobutyryl-coenzyme A, HMG-CoA synthase.

Conditions: 0.1 M Tris-HCl buffer at pH 8.0, 25°C.

Major Products

The primary product of the enzymatic reaction is 3-hydroxy-3-methylglutaryldithio-coenzyme A itself. In the context of its inhibitory action, the major outcome is the reduced activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to decreased biosynthesis of mevalonate and its downstream products .

Aplicaciones Científicas De Investigación

Inhibition of Metabolic Pathways

HMG-CoA Reductase Inhibition

Hmgdithio-CoA is recognized for its ability to inhibit HMG-CoA reductase, an essential enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. Studies have shown that this compound acts as a competitive inhibitor of HMG-CoA reductase in Pseudomonas mevalonii, which suggests its potential utility in controlling cholesterol levels and treating hyperlipidemia .

Table 1: Inhibition Characteristics of this compound

| Compound | Target Enzyme | Type of Inhibition | Source |

|---|---|---|---|

| This compound | HMG-CoA reductase | Competitive | Pseudomonas mevalonii |

Role in Bacterial Metabolism

Metabolic Network Reconstruction

Research has highlighted the role of this compound in the metabolic network of various bacteria. Its involvement in metabolic pathways can be crucial for understanding bacterial growth and survival. For instance, genome-scale reconstructions have indicated that variations in this compound concentrations can significantly affect the metabolic fluxes within bacterial cells, influencing their adaptability to environmental changes .

Case Study: Staphylococcus aureus

In a detailed study on Staphylococcus aureus, researchers utilized this compound to analyze its effects on metabolic processes. The findings indicated that manipulating levels of this compound could alter growth rates and antibiotic susceptibility, thereby providing insights into potential therapeutic strategies against resistant strains .

Therapeutic Potential

Antimicrobial Applications

Given its inhibitory effects on key enzymes, this compound has been explored for its antimicrobial properties. By targeting bacterial lipid biosynthesis pathways, it presents a promising avenue for developing new antibiotics, especially against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antimicrobial Effects of this compound

| Bacteria | Effect Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Growth inhibition | |

| Enterococcus faecalis | Biofilm disruption |

Research Funding and Support

The exploration of compounds like this compound is often supported by grants aimed at fostering innovative research. For example, the KAKENHI program in Japan provides financial backing for projects investigating novel biochemical compounds and their applications in medicine and industry .

Mecanismo De Acción

HMGdithio-CoA exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition occurs through competitive binding with 3-hydroxy-3-methylglutaryl-coenzyme A and noncompetitive binding with NADH . The enzyme’s active site is blocked, preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key intermediate in the biosynthesis of sterols and isoprenoids .

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA): The natural substrate for the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase.

Mevalonate: The product of the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A by the enzyme.

Uniqueness

This compound is unique due to its dithioester structure, which allows it to act as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Unlike statins, which are commonly used as cholesterol-lowering drugs, this compound is primarily used in research settings to study enzyme inhibition and metabolic pathways .

Actividad Biológica

Hmgdithio-CoA, also known as hydroxymethylglutaryl dithio-CoA, is a derivative of coenzyme A that plays a significant role in various biochemical pathways, particularly in lipid metabolism and cellular energy regulation. This compound has garnered attention due to its potential as an inhibitor of key enzymes involved in the mevalonate pathway, which is crucial for cholesterol biosynthesis and other lipid-derived compounds.

This compound functions primarily as an inhibitor of hydroxymethylglutaryl-CoA reductase (HMGCR), a key enzyme in the mevalonate pathway. By inhibiting HMGCR, this compound can effectively reduce cholesterol synthesis and influence various metabolic processes. The compound's activity is attributed to its structural similarity to acetyl-CoA, allowing it to interact competitively with enzyme active sites.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on HMGCR from various organisms, including Pseudomonas mevalonii. The inhibition constant (Ki) for this compound against this enzyme has been reported to be significantly low, indicating high potency.

| Enzyme | Source | Inhibition Constant (Ki) |

|---|---|---|

| HMG-CoA Reductase | Pseudomonas mevalonii | 28 µM |

| HMG-CoA Synthase | Avian species | Competitive inhibitor |

Case Studies

- HMGCR Inhibition in Bacterial Systems : A study highlighted the efficacy of this compound as an inhibitor of HMGCR in Pseudomonas mevalonii, demonstrating its potential utility in controlling bacterial growth by disrupting essential lipid biosynthesis pathways .

- Metabolic Regulation : Another investigation into the effects of this compound on metabolic pathways showed that its presence alters the flux through the mevalonate pathway, leading to reduced levels of downstream products such as cholesterol and isoprenoids. This regulation could have therapeutic implications for conditions associated with dysregulated lipid metabolism .

Research Findings

- Enzyme Kinetics : Kinetic studies reveal that this compound acts as a competitive inhibitor against HMGCR, suggesting that it binds to the active site of the enzyme, preventing substrate access. This mechanism was confirmed through various biochemical assays measuring enzyme activity in the presence of varying concentrations of this compound.

- Structural Analysis : X-ray crystallography studies have provided insights into the binding interactions between this compound and HMGCR, revealing critical residues involved in substrate recognition and catalysis .

Propiedades

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQIGXWYURVVQD-SJBCKIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7O20P3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928761 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134785-93-6 | |

| Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.